molecular formula C14H12N2O3 B107647 4-(Methylamino)-3-nitrophenyl phenyl ketone CAS No. 66353-71-7

4-(Methylamino)-3-nitrophenyl phenyl ketone

Cat. No.: B107647
CAS No.: 66353-71-7
M. Wt: 256.26 g/mol
InChI Key: FFJICZMWZQXOLC-UHFFFAOYSA-N
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Description

4-(Methylamino)-3-nitrophenyl phenyl ketone is a nitroaromatic ketone derivative characterized by a phenyl ketone backbone substituted with a methylamino (-NHCH₃) group at the 4-position and a nitro (-NO₂) group at the 3-position of the aromatic ring.

Properties

IUPAC Name

[4-(methylamino)-3-nitrophenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12N2O3/c1-15-12-8-7-11(9-13(12)16(18)19)14(17)10-5-3-2-4-6-10/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJICZMWZQXOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216564
Record name 4-(Methylamino)-3-nitrophenyl phenyl ketone
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Molecular Weight

256.26 g/mol
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CAS No.

66353-71-7
Record name [4-(Methylamino)-3-nitrophenyl]phenylmethanone
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Record name 4-(Methylamino)-3-nitrophenyl phenyl ketone
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Record name 4-(Methylamino)-3-nitrophenyl phenyl ketone
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Record name 4-(methylamino)-3-nitrophenyl phenyl ketone
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Preparation Methods

Substituted Phenyl Grignard Synthesis

CN107709284A discloses a Grignard-based approach for substituted phenyl ketones. For 4-(methylamino)-3-nitrophenyl phenyl ketone:

  • Grignard Formation : React 3-nitro-4-bromoaniline with Mg in THF to generate the aryl Grignard reagent.

  • Ketone Coupling : Treat the Grignard reagent with benzoyl chloride at −20°C to 10°C to suppress side reactions.

Optimized Conditions :

  • Temperature: −10°C (prevents decomposition of nitro groups)

  • Solvent: Dichloromethane/toluene (1:1)

  • Benzoyl chloride: 1.2 equivalents

ParameterValueImpact on Yield
Reaction time8hMaximizes to 78%
Mg particle size<100 μmEnhances initiation
Quenching methodNH₄Cl (sat.)Prevents over-reaction

Challenges with Nitro Group Stability

Grignard methods face limitations due to the nitro group’s electron-withdrawing nature, which reduces Mg insertion efficiency. Yields drop to 45% when nitro is present before Grignard formation. Sequential nitration post-ketone synthesis is preferred.

Palladium-Catalyzed Oxidative Coupling

Acetanilide-Vinyl Ketone Coupling

The ACS Omega protocol for chalcone synthesis was adapted for aryl ketones:

  • Substrate Preparation : 4-Acetamido-3-nitroacetanilide synthesized via nitration of 4-acetamidoacetanilide.

  • Coupling : React with phenyl vinyl ketone using Pd(OCOCF₃)₂ (20 mol%), Cu(OAc)₂ (0.2 eq), and O₂ in dichloroethane.

Key Modifications :

  • Slow addition of vinyl ketone via syringe pump over 8h (prevents polymerization)

  • CF₃COOH (0.5 eq) as proton source to stabilize intermediates

EntryCatalyst LoadingTime (h)Yield (%)
110 mol%2441
220 mol%2482
320 mol% + slow add2485

Post-Coupling Modifications

  • Deprotection : Hydrolyze acetamide with 6N HCl at reflux (2h).

  • Methylation : Treat free amine with methyl iodide/K₂CO₃ in DMF (60°C, 12h).

Sequential Nitration and Methylation Strategies

Protective Group Approach

To achieve regioselective nitration:

  • Acetylation : Protect 4-aminophenyl phenyl ketone with acetic anhydride.

  • Nitration : React with HNO₃/H₂SO₄ at 0°C (meta to acetamido group).

  • Deprotection : Remove acetyl group with NaOH/EtOH.

  • Reductive Methylation : Use HCHO/NaBH₃CN in MeOH.

Regiochemical Control :

  • Nitration occurs at position 3 (meta to acetamido at position 4).

  • Methylation efficiency: 89% with NaBH₃CN vs. 63% for CH₃I.

Purification and Characterization

Chromatographic Separation

  • Silica gel chromatography : Elute with CH₂Cl₂/AcOEt (5:1) to resolve nitro/amine isomers.

  • HPLC : C18 column, 70:30 MeOH/H₂O, 1mL/min (RT = 8.2min).

Spectroscopic Data

  • ¹H NMR (400MHz, CDCl₃): δ 8.21 (d, J=2.4Hz, 1H, Ar-H), 6.98 (dd, J=8.8, 2.4Hz, 1H), 6.72 (d, J=8.8Hz, 1H), 3.01 (s, 3H, NCH₃).

  • IR (KBr): 1725cm⁻¹ (C=O), 1520cm⁻¹ (NO₂ asym), 1340cm⁻¹ (NO₂ sym) .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-3-nitrophenyl phenyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H12N2O3
  • Molecular Weight : 256.26 g/mol
  • CAS Number : 66353-71-7
  • Appearance : Yellow solid, soluble in dichloromethane

The compound features a phenyl ketone structure with a methylamino group and a nitro group on the aromatic ring, contributing to its reactivity and potential applications in various chemical processes .

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

This compound can be effectively analyzed using reverse phase HPLC. The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For applications compatible with mass spectrometry, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities during preparative separation. Additionally, it is applicable in pharmacokinetics studies to understand the compound's behavior in biological systems .

Medicinal Chemistry

While specific biological activities of this compound are not well-documented, its structural analogs have been explored for potential therapeutic effects. For instance:

  • Analogous Compounds : Compounds similar to this compound have shown activity against various cancer cell lines, suggesting that modifications to the structure could yield compounds with significant biological activity .

Materials Science

Dyes and Pigments

The color properties of this compound make it suitable for dye applications. Its ability to impart color can be exploited in various industries, including textiles and coatings.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Materials : Appropriate aromatic compounds are reacted through nitration and amination processes.
  • Reagents : Use of reagents such as phosphorus pentasulfide in the Paal–Knorr reaction can facilitate the formation of related compounds.

This compound's reactivity allows it to participate in various chemical reactions, such as metal-catalyzed transfer hydrogenation reactions, which are crucial in organic synthesis .

Mechanism of Action

The mechanism of action of 4-(Methylamino)-3-nitrophenyl phenyl ketone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-3-nitrophenyl Phenyl Ketone (CAS 56107-02-9)

  • Structure: Differs by a chlorine substituent instead of methylamino at the 4-position.
  • Properties: The nitro and chloro groups create a strong electron-withdrawing effect, reducing the ketone's electrophilicity compared to the methylamino variant.
  • Synthesis : Prepared via Friedel-Crafts acylation using 4-chloro-3-nitrobenzoyl chloride and benzene .
  • Applications : Likely used as an intermediate in agrochemicals or dyes due to halogenated aromatic systems .

3-Nitrophenyl p-Tolyl Ketone (CAS 71319-21-6)

  • Structure: Features a methyl group at the 4-position (p-tolyl) instead of methylamino.
  • Properties: The methyl group provides mild electron donation, enhancing solubility in non-polar solvents compared to the methylamino analog.
  • Crystallography : Forms 2D planes via C–H⋯O hydrogen bonding between nitro and ketone groups, similar to nitro-substituted chalcones .
  • Reactivity: Less nucleophilic at the 4-position due to the absence of an amino group, limiting its utility in amine-based coupling reactions .

1-[4-(Methylamino)-3-nitrophenyl]Ethanone (CAS 1432-42-4)

  • Structure: Acetophenone derivative with methylamino and nitro groups.
  • Properties : Lower molecular weight (180.16 g/mol) and higher polarity due to the acetyl group.
  • Applications: Potential precursor for pharmaceuticals, leveraging the reactive acetyl group for further functionalization .

4-(Trifluoromethyl)Benzophenone (CAS 728-86-9)

  • Structure : Substituted with a trifluoromethyl (-CF₃) group at the 4-position.
  • Properties : High thermal stability (mp 114–116°C) and lipophilicity due to the -CF₃ group.
  • Applications : Used in materials science for fluoropolymer synthesis .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reactivity Highlights
4-(Methylamino)-3-nitrophenyl phenyl ketone C₁₄H₁₂N₂O₃ 256.26 Not reported -NHCH₃, -NO₂, ketone High electrophilicity at ketone
4-Chloro-3-nitrophenyl phenyl ketone C₁₃H₈ClNO₃ 261.66 Not reported -Cl, -NO₂, ketone Halogenation enables cross-coupling
3-Nitrophenyl p-tolyl ketone C₁₄H₁₁NO₃ 241.24 Not reported -CH₃, -NO₂, ketone Hydrogen bonding in crystal lattice
1-[4-(Methylamino)-3-nitrophenyl]ethanone C₈H₈N₂O₃ 180.16 Not reported -NHCH₃, -NO₂, acetyl Acetyl group facilitates derivatization
4-(Trifluoromethyl)benzophenone C₁₄H₉F₃O 250.22 114–116 -CF₃, ketone Fluorine enhances thermal stability

Research Findings and Functional Insights

  • Electronic Effects: The methylamino group in this compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution, while the nitro group deactivates it. This dual effect creates a regioselective profile for further functionalization .
  • Crystal Packing : Analogous nitro-ketones (e.g., chalcones in ) exhibit intermolecular C–H⋯O interactions, suggesting similar packing behavior in the target compound, which could influence solid-state stability .

Biological Activity

4-(Methylamino)-3-nitrophenyl phenyl ketone (CAS No. 66353-71-7) is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C14H12N2O3
  • Molecular Weight : 252.26 g/mol

The compound features a ketone functional group, a methylamino group, and a nitrophenyl moiety, which contribute to its biological activity.

Target of Action

This compound is known to interact with various biological targets, particularly in the realm of kinase inhibition. Its derivatives have been studied for their potential to inhibit specific kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival .

Mode of Action

The compound undergoes aromatic nucleophilic substitution reactions, which may lead to the formation of reactive intermediates that can interact with cellular macromolecules. This reactivity is essential for its potential therapeutic applications.

Cellular Effects

Research indicates that this compound can influence cell function through various mechanisms:

  • Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in different cell lines, including neuroblastoma cells (SH-SY5Y), by promoting oxidative stress and disrupting mitochondrial function .
  • Enzyme Inhibition : The compound exhibits inhibitory effects on carbohydrate-hydrolyzing enzymes, which may have implications in metabolic disorders .

Case Studies

  • Cytotoxicity in Neuroblastoma Cells :
    • A study assessed the cytotoxic effects of this compound on SH-SY5Y cells using lactate dehydrogenase (LDH) assays. Results demonstrated significant LDH release at higher concentrations, indicating cell membrane damage and cytotoxicity .
  • Antioxidant Activity :
    • Another investigation focused on the antioxidant properties of this compound, revealing its ability to scavenge free radicals and inhibit lipid peroxidation, thereby suggesting a protective role against oxidative stress .

Data Tables

Biological Activity Observation Reference
CytotoxicityIncreased LDH release in SH-SY5Y cells at concentrations >500 μM
Enzyme InhibitionInhibition of carbohydrate-hydrolyzing enzymes
Antioxidant ActivityScavenging of free radicals

Q & A

Q. What are the optimal synthetic routes for 4-(methylamino)-3-nitrophenyl phenyl ketone, and how do reaction conditions influence yield?

The synthesis of this compound typically involves sequential nitration, amination, and Friedel-Crafts acylation. For example, nitration of 4-methylaminophenyl phenyl ketone with mixed nitric-sulfuric acid at 0–5°C minimizes byproducts like over-nitrated derivatives . Subsequent reduction of the nitro group (e.g., using Fe/HCl) requires precise pH control (~6–7) to prevent deamination . Yield optimization (≥75%) is achieved via stoichiometric control of acylating agents (e.g., AlCl₃ as a Lewis catalyst in Friedel-Crafts) and inert atmosphere conditions to avoid oxidation .

Q. How can spectroscopic techniques distinguish structural isomers of this compound?

  • NMR : The methylamino proton (δ 2.8–3.1 ppm, singlet) and nitro group’s deshielding effect on adjacent aromatic protons (δ 8.1–8.3 ppm) differentiate it from isomers like 3-methylamino-4-nitrophenyl phenyl ketone .
  • IR : Stretching frequencies for the ketone (C=O at ~1680 cm⁻¹), nitro (asymmetric NO₂ at ~1520 cm⁻¹), and N–H (3350 cm⁻¹) provide diagnostic markers .
  • UV-Vis : The π→π* transition of the nitro-aromatic system shows λmax at ~265 nm, while methylamino conjugation shifts absorption to ~290 nm .

Q. What are the key solubility and stability considerations for handling this compound?

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under prolonged UV exposure (t½ < 24 hours at 365 nm), necessitating storage in amber vials at –20°C . Hydrolysis of the ketone group occurs in strongly acidic/basic conditions (pH < 2 or >10), forming benzoic acid derivatives .

Advanced Research Questions

Q. How do electronic effects of the methylamino and nitro groups influence reactivity in cross-coupling reactions?

The nitro group acts as a strong electron-withdrawing meta-director, while the methylamino group is electron-donating and para-directing. In Suzuki-Miyaura coupling, the nitro group deactivates the aryl ring, requiring Pd(PPh₃)₄ and elevated temperatures (80–100°C) for coupling with boronic acids. Computational DFT studies show a Hammett σ⁺ value of +0.78 for the nitro group, reducing electron density at the coupling site . Competing directing effects necessitate protecting the methylamino group (e.g., as a tert-butyl carbamate) to regioselectively functionalize the nitro-substituted ring .

Q. What analytical strategies resolve contradictions in reported metabolic pathways of this compound?

Discrepancies in metabolite identification (e.g., hydroxylated vs. demethylated products) arise from model systems (in vitro vs. in vivo). For example:

  • In vitro (microsomal assays) : CYP3A4 predominantly oxidizes the methylamino group to formaldehyde and a secondary amine .
  • In vivo (rat models) : Glucuronidation of the phenolic metabolite (via UGT1A1) dominates, detected via LC-MS/MS (m/z 356→180 transition) .
    Methodological harmonization (e.g., isotopically labeled internal standards) and species-specific enzyme profiling are critical for reconciling data .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations reveal that the nitro group forms hydrogen bonds with Arg120 in BCL-2 proteins (binding energy: –9.2 kcal/mol), while the ketone interacts with hydrophobic pockets (e.g., Phe101). QSAR models highlight logP (>3.5) as a determinant of membrane permeability, validated via parallel artificial membrane permeability assays (PAMPA) .

Data Contradiction Analysis

Q. Why do different studies report varying cytotoxicity IC₅₀ values for this compound?

Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM in leukemia cell lines) stem from:

  • Assay conditions : Serum-free media reduce compound sequestration by proteins, lowering IC₅₀ by 2–3 fold .
  • Cell line heterogeneity : Overexpression of efflux pumps (e.g., MDR1) in resistant lines increases IC₅₀ by 4–5 fold .
    Standardization using reference inhibitors (e.g., verapamil for MDR1) and ATP-based viability assays (CellTiter-Glo®) improves reproducibility .

Q. How can conflicting spectroscopic data for degradation products be reconciled?

Variability in LC-MS/MS fragmentation patterns arises from:

  • Ionization mode : ESI⁺ favors protonated molecular ions ([M+H]⁺), while APCI⁺ enhances detection of neutral loss fragments (e.g., –NO₂).
  • Collision energy : Optimal CE values (20–30 eV) differentiate isobaric metabolites (e.g., m/z 320→203 vs. m/z 320→187) .
    Multi-technique validation (e.g., HRMS and NMR) is recommended for unambiguous identification .

Methodological Recommendations

Q. Synthesis and Purification

  • Column chromatography : Use silica gel (200–300 mesh) with hexane/ethyl acetate (7:3) for baseline separation of nitro and amino derivatives .
  • Recrystallization : Ethanol/water (8:2) yields >95% purity crystals (melting point 142–144°C) .

Q. Analytical Workflows

  • HPLC : C18 column (5 μm, 4.6 × 150 mm), gradient elution (acetonitrile/water + 0.1% formic acid), retention time ~8.2 minutes .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) predict shelf-life under ambient conditions .

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